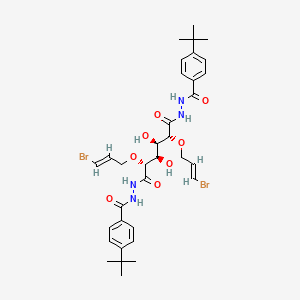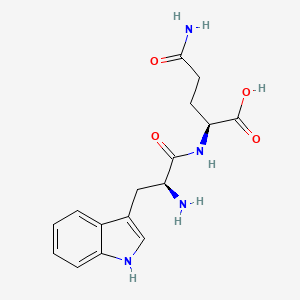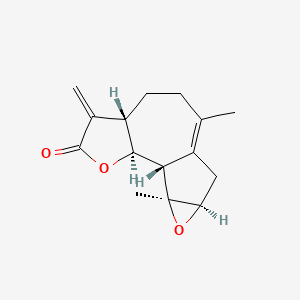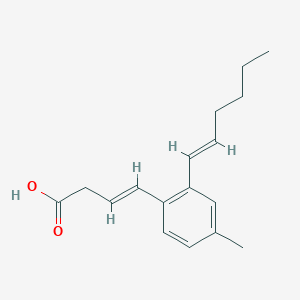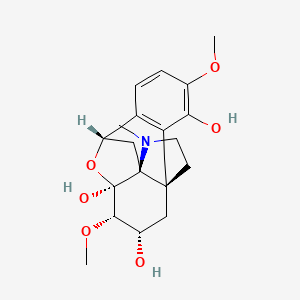
Longanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Longanine is a naturally occurring alkaloid found in the Menispermaceae family of plants. It is part of the hasubanan alkaloids, which are known for their complex molecular structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of longanine involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the formation of the propellane framework, which is a characteristic feature of hasubanan alkaloids. The synthesis typically involves:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via oxidation and reduction reactions.
- Final purification and crystallization to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry have made it possible to produce this compound in larger quantities. The industrial methods often involve:
- Use of automated synthesis machines to perform multiple reaction steps.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: Longanine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen to the molecule.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products:
- Oxidation of this compound can lead to the formation of ketones or alcohols.
- Reduction reactions typically yield simpler alkaloid derivatives.
- Substitution reactions can produce halogenated this compound derivatives with altered biological activities.
Scientific Research Applications
Chemistry: Used as a model compound to study complex organic reactions and synthesis techniques.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Potential applications in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of longanine involves its interaction with specific molecular targets and pathways:
Molecular Targets: this compound selectively binds to δ-opioid receptors, which are involved in pain modulation and other physiological processes.
Pathways Involved: The binding of this compound to δ-opioid receptors can lead to the activation or inhibition of downstream signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Longanine is unique among hasubanan alkaloids due to its specific molecular structure and biological activities. Similar compounds include:
Metaphanine: Another hasubanan alkaloid with a similar propellane framework but different oxidation patterns.
Periglaucine A: Known for its anti-hepatitis B virus activity, similar to this compound.
Stephabenine: Exhibits different biological activities due to variations in its molecular structure.
In comparison to these compounds, this compound stands out for its selective δ-opioid receptor binding affinity and potential analgesic properties, making it a compound of significant interest in both scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C19H25NO6 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(1S,8S,10S,11S,12S,13S)-4,12-dimethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-3,11,13-triol |
InChI |
InChI=1S/C19H25NO6/c1-20-7-6-17-8-11(21)16(25-3)19(23)18(17,20)9-13(26-19)10-4-5-12(24-2)15(22)14(10)17/h4-5,11,13,16,21-23H,6-9H2,1-3H3/t11-,13-,16-,17-,18-,19+/m0/s1 |
InChI Key |
UHRGPVJRLXHZFG-OOXWPESWSA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)O)O[C@@]4([C@H]([C@H](C3)O)OC)O |
Canonical SMILES |
CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)O)OC4(C(C(C3)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((R)-5-Cyclohexyl-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-3-m-tolyl-urea](/img/structure/B10850113.png)
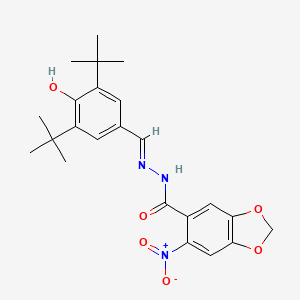

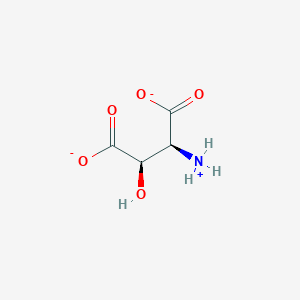

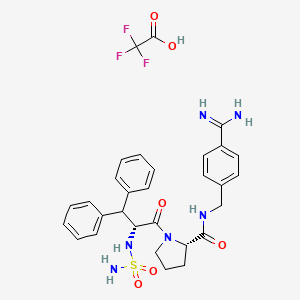
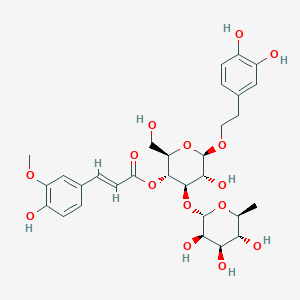

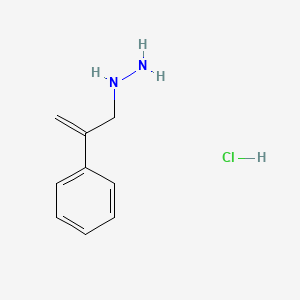
![N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B10850171.png)
